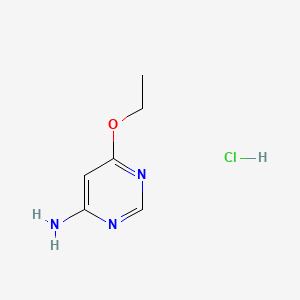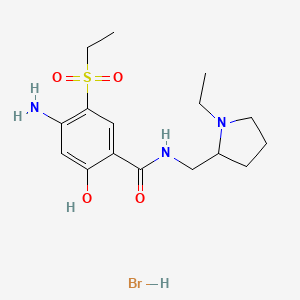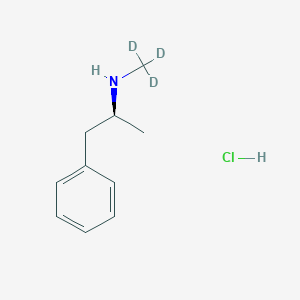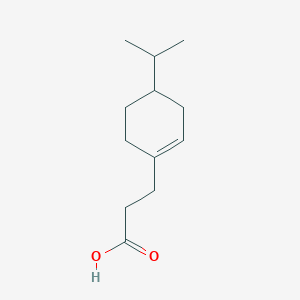
17-epi-Desogestrel Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-epi-Desogestrel Nitrate is a synthetic steroidal compound and an intermediate in the synthesis of 17-epi-Desogestrel, a β-isomer of Desogestrel. Desogestrel is a progestogen with low androgenic potency, commonly used in contraceptive formulations. The molecular formula of this compound is C22H29NO3, and it has a molecular weight of 355.48.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Desogestrel Nitrate involves several steps, starting from commercially available steroid precursors. The key steps include:
Oxidation: The commercially available delta 8 estradiol methyl ether is oxidized under Oppenauer conditions with benzaldehyde, butylated hydroxytoluene, and aluminum isopropoxide to form the corresponding 17-ketone.
Hydroxylation: The 17-ketone undergoes microbiological hydroxylation to introduce the 11-hydroxy group.
Nitration: The hydroxylated intermediate is then nitrated to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 17-epi-Desogestrel Nitrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Nitration and other substitution reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Benzaldehyde, butylated hydroxytoluene, aluminum isopropoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Formation of 17-ketone intermediates.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of nitrated products like this compound.
Scientific Research Applications
17-epi-Desogestrel Nitrate is primarily used as an intermediate in the synthesis of 17-epi-Desogestrel, which is a progestogen with low androgenic potency. Its applications include:
Chemistry: Used in the synthesis of steroidal compounds.
Biology: Studied for its effects on hormonal pathways.
Medicine: Used in the development of contraceptive formulations.
Industry: Employed in the large-scale production of progestogens.
Mechanism of Action
The mechanism of action of 17-epi-Desogestrel Nitrate involves its conversion to 17-epi-Desogestrel, which binds selectively to the progesterone receptor. This binding acts like a transcription factor, leading to modifications in mRNA synthesis and subsequent biological effects . The molecular targets include the progesterone receptor, and the pathways involved are related to hormonal regulation and reproductive health .
Comparison with Similar Compounds
Desogestrel: A progestogen with low androgenic potency, used in contraceptive formulations.
Etonogestrel: Another synthetic progestogen used in contraceptive implants and vaginal rings.
Comparison:
Desogestrel: 17-epi-Desogestrel Nitrate is an intermediate in its synthesis and has similar progestogenic properties but differs in its structural configuration.
Etonogestrel: While both compounds are used in contraceptive formulations, this compound is specifically an intermediate in the synthesis of 17-epi-Desogestrel, whereas etonogestrel is used directly in medical applications.
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
[(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] nitrate |
InChI |
InChI=1S/C22H29NO3/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,5-2)26-23(24)25/h2,8,17-20H,3-4,6-7,9-14H2,1H3/t17?,18-,19-,20+,21-,22-/m0/s1 |
InChI Key |
SICRALLOIHYLAT-BHPIROGQSA-N |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[N+](=O)[O-])CCC4=CCCCC34 |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O[N+](=O)[O-])CCC4=CCCCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)


![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)

![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)

![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)

